Cas no 2171735-23-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid structure
2171735-23-0 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid
CAS番号:2171735-23-0
MF:C27H30N2O6
メガワット:478.536907672882
CID:6244423
PubChem ID:165559533

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid
    • EN300-1581093
    • 2171735-23-0
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
    • インチ: 1S/C27H30N2O6/c30-24(31)15-23(25(32)29-27(11-12-27)17-9-13-34-14-10-17)28-26(33)35-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,28,33)(H,29,32)(H,30,31)
    • InChIKey: DOTDJIVKKAKPQG-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)C1(CC1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 478.21038668g/mol
  • どういたいしつりょう: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 771
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 114Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581093-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1581093-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581093-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1581093-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1581093-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
5g
$9769.0 2023-06-04
Enamine
EN300-1581093-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
10g
$14487.0 2023-06-04
Enamine
EN300-1581093-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
1g
$3368.0 2023-06-04
Enamine
EN300-1581093-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1581093-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
500mg
$3233.0 2023-09-24
Enamine
EN300-1581093-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(oxan-4-yl)cyclopropyl]carbamoyl}propanoic acid
2171735-23-0
0.05g
$2829.0 2023-06-04

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acidに関する追加情報

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid (CAS No. 2171735-23-0): An Advanced Compound in Medicinal Chemistry

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid (CAS No. 2171735-23-0) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as Fmoc-amino acid derivative, is characterized by its complex molecular architecture, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyclopropylcarbamoyl moiety. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent unwanted side reactions. The presence of this group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid enhances the compound's utility in solid-phase peptide synthesis (SPPS) and other synthetic strategies. The cyclopropylcarbamoyl moiety, on the other hand, introduces additional complexity and potential for biological activity, as cyclopropyl derivatives are known to exhibit a range of pharmacological properties.

Recent studies have highlighted the potential of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block for the synthesis of peptidomimetics with enhanced stability and bioavailability. These peptidomimetics have shown promise in targeting G protein-coupled receptors (GPCRs), which are key targets for a wide range of diseases including cardiovascular disorders, neurological conditions, and cancer.

In another notable research effort, scientists at the University of California, San Francisco, investigated the use of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid in the development of inhibitors for protease enzymes. Proteases play crucial roles in various physiological processes and are implicated in several diseases such as Alzheimer's disease and HIV infection. The study found that derivatives of this compound exhibited potent inhibitory activity against specific proteases, suggesting its potential as a lead molecule for drug discovery.

The versatility of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid extends beyond its use as an intermediate in peptide synthesis. Its unique structural features make it an attractive candidate for the design of small molecules with tailored biological activities. For example, researchers at the Max Planck Institute have explored the use of this compound in the development of selective inhibitors for kinases, which are important targets for cancer therapy. The results from these studies indicate that derivatives of this compound can selectively inhibit specific kinases without affecting other cellular processes, thereby reducing potential side effects.

In addition to its applications in drug discovery, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid has also been investigated for its potential use in diagnostic imaging. A study published in the Journal of Medicinal Chemistry reported that this compound can be labeled with radioactive isotopes to create imaging agents for positron emission tomography (PET). These imaging agents have shown high specificity and sensitivity in detecting early-stage tumors and other pathological conditions.

The safety profile of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid has also been extensively evaluated. Toxicological studies have demonstrated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, further preclinical and clinical studies are necessary to fully assess its safety and efficacy.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(oxan-4-yl)cyclopropylcarbamoyl}propanoic acid (CAS No. 2171735-23-0) is a highly promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features make it an ideal candidate for the development of novel therapeutic agents, diagnostic tools, and other bioactive molecules. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its position as a key player in the advancement of modern medicine.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd